(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one
Overview
Description
AS1940477 is a small molecule drug that functions as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has shown significant potential in the treatment of chronic inflammatory diseases due to its ability to inhibit the production of proinflammatory cytokines .
Mechanism of Action
Target of Action
The primary target of this compound is the p38 mitogen-activated protein kinase (MAPK) . This kinase plays a key role in inflammatory responses through the production of cytokines and inflammatory mediators .
Mode of Action
The compound inhibits the enzymatic activity of recombinant p38α and β isoforms . This selectivity in the intracellular signaling pathway has been confirmed .
Biochemical Pathways
The compound affects the p38 MAPK pathway, which is involved in inflammatory responses . By inhibiting the activity of p38α and β isoforms, the compound reduces the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6 .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it has been found to effectively inhibit TNFα production induced by systemically administered lipopolysaccharide in rats at less than 0.1mg/kg . This suggests that the compound has good bioavailability and can reach its target effectively.
Result of Action
The compound’s action results in the inhibition of proinflammatory cytokine production . In human peripheral blood mononuclear cells, the compound inhibited lipopolysaccharide or phytohemagglutinin A-induced production of proinflammatory cytokines . It also inhibited TNFα- and IL-1 β-induced production of IL-6, PGE (2), and MMP-3 in human synovial stromal cells . This leads to an overall anti-inflammatory effect .
Biochemical Analysis
Biochemical Properties
AS1940477 interacts with the p38α and p38β isoforms of the mitogen-activated protein kinase (MAPK) pathway . It inhibits the enzymatic activity of these isoforms, but does not affect other protein kinases, including p38γ and δ isoforms . This selectivity of AS1940477 in the intracellular signaling pathway has been confirmed .
Cellular Effects
AS1940477 has been shown to inhibit the production of proinflammatory cytokines, including TNFα, IL-1β, and IL-6, in human peripheral blood mononuclear cells . It also inhibits TNFα- and IL-1β-induced production of IL-6, PGE2, and MMP-3 in human synovial stromal cells .
Molecular Mechanism
The molecular mechanism of AS1940477 involves the inhibition of the enzymatic activity of p38α and p38β isoforms . This inhibition results in the suppression of the production of proinflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
AS1940477 has been found to effectively inhibit TNFα production induced by lipopolysaccharide (LPS) in rats, with an anti-inflammatory effect lasting for 20 hours after oral administration .
Dosage Effects in Animal Models
In animal models, AS1940477 has been shown to inhibit TNFα production induced by systemically administered LPS at less than 0.1mg/kg, with an effective dose (ED50) of 0.053 mg/kg .
Metabolic Pathways
The specific metabolic pathways that AS1940477 is involved in are not clearly defined in the available literature. Given its role as a p38 MAPK inhibitor, it likely interacts with enzymes and cofactors within this pathway .
Transport and Distribution
The transport and distribution of AS1940477 within cells and tissues are not explicitly detailed in the available literature. Given its biochemical properties and cellular effects, it is likely that it is transported and distributed in a manner consistent with other p38 MAPK inhibitors .
Subcellular Localization
The subcellular localization of AS1940477 is not explicitly detailed in the available literature. Given its role as a p38 MAPK inhibitor, it is likely that it localizes to the same subcellular compartments as the p38 MAPK pathway components .
Preparation Methods
The synthesis of AS1940477 involves multiple steps. One of the methods includes the reaction of a precursor compound with hydrogen bromide in propan-1-ol and water at temperatures ranging from 25 to 65 degrees Celsius for 25 hours . This method is scalable for industrial production.
Chemical Reactions Analysis
AS1940477 primarily undergoes inhibition reactions where it inhibits the enzymatic activity of recombinant p38 alpha and beta isoforms. It does not affect other protein kinases, including p38 gamma and delta isoforms . The compound is known to inhibit lipopolysaccharide (LPS)- or phytohemagglutinin A (PHA)-induced production of proinflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 at low concentrations .
Scientific Research Applications
AS1940477 has been extensively studied for its anti-inflammatory properties. It has shown promise in treating chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and chronic obstructive pulmonary disease . The compound’s ability to inhibit the production of proinflammatory cytokines makes it a valuable tool in both clinical and research settings.
Comparison with Similar Compounds
AS1940477 is unique in its high selectivity for p38 alpha and beta isoforms, with no effect on other protein kinases . Similar compounds include other p38 MAPK inhibitors, such as SB203580 and VX-702. AS1940477’s selectivity and potency make it a standout candidate for further development and clinical use .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c1-15-4-2-3-5-20(15)30-21(32)11-10-19(27-30)22-23(17-6-8-18(25)9-7-17)28-29-13-16(14-31)12-26-24(22)29/h2-11,16,26,31H,12-14H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHNSWOZRDSWLX-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NCC(CN4N=C3C5=CC=C(C=C5)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)C=CC(=N2)C3=C4NC[C@H](CN4N=C3C5=CC=C(C=C5)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one (AS1940477) a promising compound for the treatment of autoimmune diseases?
A1: AS1940477 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). [] p38 MAPK plays a crucial role in the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6, which are key drivers of inflammation in autoimmune diseases. [] By inhibiting p38 MAPK, AS1940477 effectively blocks the production of these cytokines, offering a potential therapeutic approach to modulate the inflammatory response in autoimmune diseases. []
Q2: How does the structure of AS1940477 contribute to its improved pharmacokinetic profile compared to earlier compounds?
A2: Initial attempts to develop p38 MAPK inhibitors faced challenges with poor oral bioavailability. [] Researchers discovered that modifying the earlier lead compound (2a) by blocking metabolism at the amine's methyl group and incorporating a tetrahydropyrimidine core significantly improved the pharmacokinetic profile. [] This structural optimization led to the development of AS1940477, which demonstrated enhanced cellular activity and favorable pharmacokinetics, including good oral bioavailability. [] You can find more details about this research in the paper published by Sematic Scholar:
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